1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole

Vue d'ensemble

Description

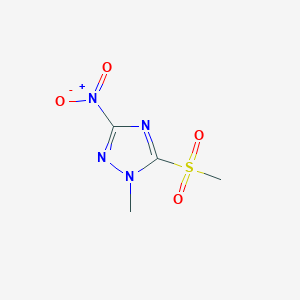

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group, a methylsulfonyl group, and a nitro group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

The synthesis of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of methylhydrazine with a suitable precursor, followed by nitration and sulfonation reactions. The reaction conditions typically involve the use of solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and may include additional purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone, amine, and substituted triazole derivatives .

Applications De Recherche Scientifique

Antibacterial Activity

Triazoles, including 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole, have demonstrated significant antibacterial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance:

- Case Study : A study evaluated the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like ciprofloxacin and vancomycin .

-

Data Table :

Compound Target Bacteria MIC (µg/mL) Triazole A S. aureus 0.25 Triazole B E. coli 0.5 Triazole C MRSA 0.68

Antifungal Activity

The compound also exhibits antifungal properties, making it useful in treating fungal infections:

- Case Study : In vitro studies indicated that certain triazole derivatives showed enhanced antifungal activity against strains like Candida albicans and Aspergillus flavus, outperforming conventional antifungal agents .

-

Data Table :

Compound Target Fungi EC50 (µg/mL) Triazole D C. albicans 0.5 Triazole E A. flavus 0.75

Anticancer Properties

Research has highlighted the potential of triazoles as anticancer agents:

- Case Study : A series of synthesized triazole derivatives were tested on various cancer cell lines (e.g., lung and breast cancers), showing significant antiproliferative effects through mechanisms such as apoptosis induction .

-

Data Table :

Compound Cancer Cell Line IC50 (µM) Triazole F Lung Cancer 10 Triazole G Breast Cancer 8

Agricultural Applications

Triazoles are also utilized as fungicides in agriculture due to their ability to inhibit fungal growth:

- Research Findings : Studies have indicated that triazole-based fungicides can effectively manage plant diseases caused by various fungi, enhancing crop yield and quality .

Environmental Applications

The environmental impact of triazoles is an emerging area of research:

Mécanisme D'action

The mechanism of action of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with target molecules .

Comparaison Avec Des Composés Similaires

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be compared with other triazole derivatives, such as:

1-Methyl-3-nitro-1,2,4-triazole: Lacks the methylsulfonyl group, resulting in different solubility and reactivity properties.

5-Methylsulfonyl-3-nitro-1,2,4-triazole: Lacks the methyl group, affecting its overall stability and biological activity.

1-Methyl-5-methylsulfonyl-1,2,4-triazole: Lacks the nitro group, leading to different chemical reactivity and biological effects.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.

Activité Biologique

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a methyl group, a methylsulfonyl group, and a nitro group, which contribute to its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Target Interactions

this compound interacts with various biological targets such as enzymes and receptors. The triazole ring structure allows for binding through weak interactions like hydrogen bonding and van der Waals forces, affecting multiple biochemical pathways .

Biochemical Pathways

Triazoles are known for their broad spectrum of biological activities. They can influence pathways related to antimicrobial action, anti-inflammatory responses, and potential anticancer effects. This compound's specific interactions may lead to the modulation of cytokine release and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Fungal Activity : It has been evaluated against pathogenic fungi like Candida albicans, showing antifungal activity that surpasses some conventional antifungal agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In experimental models, it demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies have indicated that derivatives of triazoles exhibit cytotoxic effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Study 1: Antimicrobial Evaluation

A study conducted on several triazole derivatives including this compound reported significant antibacterial activity against Bacillus subtilis with MIC values ranging from 0.5 to 1 µg/mL. The results indicate that modifications in the triazole structure can enhance antimicrobial efficacy .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives effectively inhibited COX-2 activity more than COX-1, suggesting selective anti-inflammatory potential .

Comparative Analysis

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate (0.5 - 1 µg/mL) | High | Significant |

| 5-Methylsulfonyl-3-nitro-1,2,4-triazole | Lower than above | Moderate | Low |

| 1-Methyl-3-nitro-1,2,4-triazole | Low | Low | Moderate |

Propriétés

IUPAC Name |

1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-4(13(2,11)12)5-3(6-7)8(9)10/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAYIJLTRDSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346631-21-8 | |

| Record name | 5-methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.